molecular formula C15H15N3O3 B7366685 N-[4-(2-nitroanilino)phenyl]propanamide

N-[4-(2-nitroanilino)phenyl]propanamide

Cat. No.: B7366685
M. Wt: 285.30 g/mol
InChI Key: CYMQLXHGVFAYAZ-UHFFFAOYSA-N
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Description

N-[4-(2-Nitroanilino)phenyl]propanamide is a nitro-substituted aromatic propanamide derivative characterized by a propionamide group attached to a phenyl ring bearing a 2-nitroanilino substituent. For instance, such compounds are typically synthesized via condensation of acyl chlorides (e.g., 2,3-diphenylpropanoyl chloride) with nitro-substituted anilines. Key spectral features of similar compounds include IR absorption bands for amide C=O (~1662 cm⁻¹) and nitro groups (~1341–1506 cm⁻¹), alongside ¹H-NMR signals for aromatic protons (δ 7.15–8.07 ppm) and aliphatic chains (δ 3.02–3.90 ppm) .

Properties

IUPAC Name

N-[4-(2-nitroanilino)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-2-15(19)17-12-9-7-11(8-10-12)16-13-5-3-4-6-14(13)18(20)21/h3-10,16H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMQLXHGVFAYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-nitroanilino)phenyl]propanamide typically involves the reaction of 2-nitroaniline with 4-bromoacetophenone under basic conditions to form an intermediate. This intermediate is then subjected to a coupling reaction with propanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: 4-(2-aminoanilino)phenylpropanamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 4-(2-nitroanilino)benzoic acid and propanamide.

Scientific Research Applications

N-[4-(2-nitroanilino)phenyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-[4-(2-nitroanilino)phenyl]propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity.

Comparison with Similar Compounds

Table 1: Key Properties of Nitro-Substituted Propanamides

Compound Name Molecular Formula m.p. (°C) Key Interactions/Applications
N-(4-Nitrophenyl)-2,3-diphenylpropanamide C21H18N2O3 152–155 Alkylation reactions
N-{4-[(1H-Benzotriazol...]propanamide C21H20N4O3S N/A SARS-CoV-3CLpro inhibition

Sulfonamide-Containing Propanamides

Sulfonamide groups enhance solubility and enzyme-targeting capabilities:

  • N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (Compound 8, ) has a m.p. of 152–154°C and antiurease activity, with a sulfamoyl group enabling hydrogen bonding to urease active sites.
  • N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide () features a sulfonyl bridge (C17H18N2O4S) and a PSA of 156.46 Ų, indicating high polarity suitable for pharmaceutical intermediates .

Table 2: Sulfonamide Propanamide Derivatives

Compound Name Molecular Formula m.p. (°C) Rf Application/Property
Compound 8 () C22H24N4O3S 152–154 0.75 Antiurease activity
N-(4-{[4-(Acetylamino)...]propanamide C17H18N2O4S N/A N/A High polarity (PSA = 156.46)

Propanamides with Heterocyclic Substituents

Heterocycles modulate pharmacokinetics:

  • 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 1, ) is a non-basic dopamine D2 antagonist with a 38% yield, leveraging a trifluoromethyl group for enhanced blood-brain barrier penetration .
  • N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (–10) has a morpholine ring (C16H24N2O2) and is used in opioid receptor modulation, with a safety profile emphasizing avoidance of food contact .

Table 3: Heterocyclic Propanamide Derivatives

Compound Name Molecular Formula Yield (%) Application/Target
Compound 1 () C18H15F3N2O2 38 Dopamine D2 antagonism
N-[4-(Methoxymethyl)...]propanamide C16H24N2O2 N/A Opioid receptor modulation

Structural-Activity Relationships (SAR)

  • Nitro Groups : Enhance electrophilicity and stabilize charge-transfer complexes, critical for antiviral activity ().
  • Sulfonamides : Improve solubility and enzyme binding via hydrogen bonding ().
  • Heterocycles : Influence bioavailability and target selectivity ().

Key SAR Trends :

Polar Groups (e.g., sulfonamides, nitro): Increase solubility and target affinity.

Hydrophobic Substituents (e.g., trifluoromethyl, aryl): Enhance membrane permeability.

Ring Systems (e.g., piperidinyl, benzoxazine): Modulate receptor specificity.

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